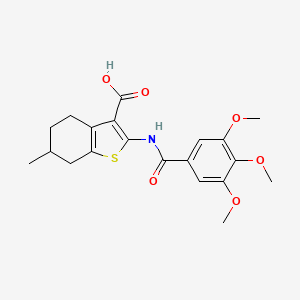

6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

This compound belongs to the tetrahydrobenzothiophene family, characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:

- Position 2: A 3,4,5-trimethoxybenzamido group, which introduces significant steric bulk and electron-donating effects due to the methoxy substituents.

- Position 6: A methyl group, contributing to conformational rigidity and hydrophobic interactions.

These attributes make the compound a candidate for pharmacological studies, particularly in contexts requiring precise molecular recognition (e.g., enzyme inhibition) .

Properties

IUPAC Name |

6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6S/c1-10-5-6-12-15(7-10)28-19(16(12)20(23)24)21-18(22)11-8-13(25-2)17(27-4)14(9-11)26-3/h8-10H,5-7H2,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECONBDPHOKWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the Trimethoxybenzamido Group: This step may involve amide bond formation using 3,4,5-trimethoxybenzoic acid and an appropriate amine.

Functionalization with Carboxylic Acid: The final step involves introducing the carboxylic acid group, which can be done through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its therapeutic potential in treating diseases.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzamido Group

The benzamido group at position 2 is critical for molecular interactions. Key analogs include:

Key Findings :

Variations at Position 6

The 6-methyl group influences conformational stability. Notable analogs include:

- 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: The propyl group increases hydrophobicity and may alter binding pocket interactions compared to the methyl group .

Key Findings :

Functional Group Modifications at Position 3

The carboxylic acid group at position 3 is a key determinant of acidity and solubility:

Key Findings :

- Carboxylic acids are preferred for targets requiring ionic interactions, while esters or amides may optimize pharmacokinetics .

Biological Activity

6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 357.5 g/mol. The structure includes a benzothiophene core fused with various functional groups such as a carboxylic acid and an amide. These features contribute to its reactivity and biological activity.

Key Structural Features:

- Benzothiophene Core : A fused ring system that enhances biological interactions.

- Functional Groups : Presence of methoxy groups and an amide which may influence solubility and bioactivity.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative properties against various cancer cell lines. The compound has been tested against a panel of three cancer cell lines with IC50 values ranging from 1.1 to 4.7 μM, indicating its potential as an anticancer agent .

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| Cell Line A | 1.1 |

| Cell Line B | 2.5 |

| Cell Line C | 4.7 |

Although the precise mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Further pharmacological studies are necessary to clarify these mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds with similar structures:

- Antitumor Activity : Compounds resembling the structure of this compound have shown promising antitumor effects in preclinical models .

- Interaction Studies : Research into how this compound interacts with biological targets is crucial for understanding its therapeutic potential. Such studies may include molecular docking analyses and binding affinity assessments.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Amino group instead of amide | Potential antitumor activity |

| Benzothiophene derivatives | Varying substituents on benzothiophene core | Diverse biological activities |

| 4-Methylbenzoic acid derivatives | Similar carboxylic structure | Antioxidant properties |

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.